molecular formula C10H12N2O B1445036 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one CAS No. 1248416-36-5

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Cat. No. B1445036
M. Wt: 176.21 g/mol
InChI Key: PJEVMIOUSWALSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H12N2O . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is 176.22 . The compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one are not fully detailed in the available resources. The molecular weight is 176.22 .

Scientific Research Applications

Pharmacophoric Elements in Antagonists

One significant application is in the development of 5-HT3 antagonists, where the compound's structural elements have been crucial. The pharmacophoric elements include a basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety. The research highlights that 1,2-dihydro-2-oxopyridine moiety could be a good linking group because of its nicely planar structure. Moreover, the steric limitations of the aromatic moiety were explored through X-ray analysis and computer analysis, indicating optimal constraints when the aromatic moiety is within an arched planar system. This understanding has been beneficial in synthesizing compounds with potent activity in inhibiting the Bezold-Jarisch reflex in rats and protecting against cisplatin-induced emesis in animals (Matsui et al., 1992).

Progenitors of Amino Acids

Another application is the preparation and evaluation of (2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) as progenitors of the amino acid. These esters are converted to methyldopa and the corresponding alpha-diketone at pH 7.4, revealing a potential pathway for drug delivery and activation. Bioavailability studies in dogs have shown that these esters yield significant plasma levels of methyldopa, and they have been effective as orally active antihypertensive agents in rats. This approach showcases the potential of using (2-oxo-1,3-dioxol-4-yl)methyl esters as prodrugs for the latentiation of methyldopa (Saari et al., 1984).

properties

IUPAC Name

2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEVMIOUSWALSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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